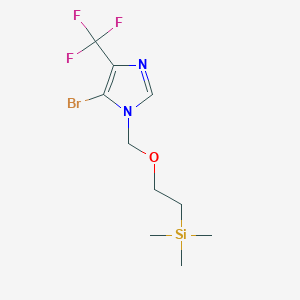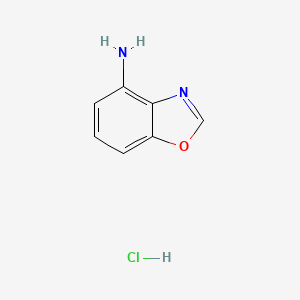![molecular formula C11H16F3NO4 B3032538 7-Azaspiro[3.5]nonane-2-carboxylic acid; trifluoroacetic acid CAS No. 2173992-43-1](/img/structure/B3032538.png)
7-Azaspiro[3.5]nonane-2-carboxylic acid; trifluoroacetic acid
説明
The compound 7-Azaspiro[3.5]nonane-2-carboxylic acid, often associated with trifluoroacetic acid (TFA), is a structural motif present in various spirocyclic compounds. These spirocyclic structures are of significant interest due to their presence in a wide range of biologically active molecules and pharmaceutical agents. The spirocyclic framework is characterized by a bicyclic system in which one of the rings is saturated and the other contains nitrogen, forming an azaspiro structure .
Synthesis Analysis
The synthesis of related azaspiro compounds has been explored through various methods. For instance, 7-azaindoles have been synthesized from 3-alkynyl-2-aminopyridines under acidic conditions using a mixture of TFA and trifluoroacetic anhydride (TFAA), which is relevant to the synthesis of 7-Azaspiro[3.5]nonane-2-carboxylic acid derivatives . Additionally, the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, providing insights into the synthesis of azaspiro compounds with various substituents . A four-step method has been developed for the synthesis of a related compound, N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester, which could offer a parallel approach for synthesizing the compound of interest .
Molecular Structure Analysis
The molecular structure of azaspiro compounds is characterized by the presence of a spirocyclic core, which can be further substituted with various functional groups. The structure of these compounds has been confirmed using instrumental methods such as NMR and mass spectrometry. For example, the substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids have been structurally characterized, providing a basis for understanding the structural aspects of similar azaspiro compounds .
Chemical Reactions Analysis
Azaspiro compounds can undergo a variety of chemical reactions. The aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile has been reported, leading to the formation of new diazaspiro derivatives . Additionally, the reaction of substituted methyl triazabicyclo and triazaspiro carboxylates with iodinating agents has been explored, indicating the reactivity of azaspiro compounds towards halogenation . These studies provide insights into the chemical behavior of azaspiro compounds, which could be extrapolated to 7-Azaspiro[3.5]nonane-2-carboxylic acid derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of azaspiro compounds are influenced by their molecular structure. The presence of the azaspiro core imparts certain rigidity and three-dimensionality to the molecule, which can affect its physical properties such as solubility and melting point. The chemical properties, such as reactivity and stability, are also determined by the substituents present on the azaspiro framework. For instance, the antimicrobial activity of 7-azaindoles suggests that azaspiro compounds can exhibit significant biological activity, which is an important aspect of their chemical properties .
科学的研究の応用
Spirocyclic Compounds Synthesis : A study detailed a new synthesis of 2-oxa-7-azaspiro[3.5]nonane, which was used in the creation of spirocyclic oxetanes, further converted into benzimidazoles and other tetracyclic systems. This synthesis pathway is significant for the development of new chemical entities in pharmaceuticals and materials science (Gurry, McArdle, & Aldabbagh, 2015).
Development of Amino Acid Esters : Research described the synthesis of N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester, demonstrating the utility of these compounds in peptide chemistry and potential drug design (Slavinskaya et al., 1996).
Amination of C-H-Acidic Compounds : A study focused on the electrophilic amination of C-H-acidic compounds using 1-oxa-2-azaspiro[2.5]octane. This research is pivotal for creating new chemical structures, which can be crucial in synthesizing new drugs or materials (Andreae, Schmitz, Wulf, & Schulz, 1992).
Synthesis of Novel Amino Acids : Another study synthesized new amino acids using 2-azaspiro[3.3]heptane-derived structures, expanding the range of amino acids available for use in chemistry and biochemistry (Radchenko, Grygorenko, & Komarov, 2010).
1-Oxadispiro[2.1.2.2]nonane Chemistry : A study on 1-Oxadispiro[2.1.2.2]nonane revealed its reaction with trifluoroacetic acid, providing insights into the chemical behavior of such spirocyclic compounds, which is important for organic synthesis and drug development (Adam & Crämer, 1987).
Mn(III)-Based Oxidation in Synthesis : The Mn(III)-based reaction was used for synthesizing 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, highlighting a method for creating spirocyclic compounds that can have applications in drug design and development (Huynh, Nguyen, & Nishino, 2017).
Safety and Hazards
特性
IUPAC Name |
7-azaspiro[3.5]nonane-2-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.C2HF3O2/c11-8(12)7-5-9(6-7)1-3-10-4-2-9;3-2(4,5)1(6)7/h7,10H,1-6H2,(H,11,12);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGQZXUVIIHKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2173992-43-1 | |
| Record name | 7-Azaspiro[3.5]nonane-2-carboxylic acid, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173992-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B3032471.png)
![Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate](/img/structure/B3032472.png)
![5-Cyclopropyl-1-(3,5-dichloro-pyridin-4-yl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester](/img/structure/B3032475.png)

